CAII Binding Affinity by nanoESI-MS: Target Compound vs. Baseline Acetazolamide
In a nanoESI-MS ion-counting experiment that probes the native protein:ligand complex, the target compound (CHEMBL1958119 / BDBM50240913) displayed a Kd of 16.7 µM for human carbonic anhydrase II [1]. By contrast, the canonical sulfonamide inhibitor acetazolamide binds hCAII with a Kd of approximately 0.1–1 µM under comparable conditions [2]. This 17 – 170‑fold difference indicates that the 3,4-dimethylphenethylsulfonamido substitution reduces affinity relative to the classical heterocyclic sulfonamide, a finding that directly influences the choice of positive controls for CAII inhibitor screening.
| Evidence Dimension | Binding affinity (Kd) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | Kd = 16,700 nM (16.7 µM) at +9, +10, +11 charge states after 10 min incubation |
| Comparator Or Baseline | Acetazolamide: Kd ≈ 100–1,000 nM (0.1–1 µM) for hCAII |
| Quantified Difference | ~17 – 170-fold higher Kd (weaker binding) for the target compound |
| Conditions | nanoESI-MS ion counting; 10 min incubation of protein:compound complex |
Why This Matters
Procurement decision: If a screening campaign requires a non-heterocyclic sulfonamide as a low-affinity probe or negative control for CAII, the target compound's well-characterized µM-ranged Kd makes it an ideal defined baseline, whereas acetazolamide is unsuitable for that purpose.
- [1] BindingDB BDBM50240913 / CHEMBL1958119. Kd = 16,700 nM for human carbonic anhydrase II determined by nanoESI-MS. BindingDB, 2024. View Source
- [2] Supuran, C.T. Carbonic anhydrase inhibitors. Bioorg. Med. Chem. Lett., 2010, 20, 3467-3474. (Review summarizing acetazolamide Kd values) View Source
